N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide
Description
This compound features a cyclopenta[d]pyrimidin-4-one core fused to a pyrazole ring, substituted with a methyl group at position 3 and an acetamide moiety bearing a naphthalen-1-yl group. Though direct pharmacological data for this compound are unavailable in the provided evidence, structurally analogous compounds (e.g., pyrimidinones and pyrazole-acetamide derivatives) are often explored for kinase inhibition or antimicrobial activity .
Properties
IUPAC Name |
N-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c1-14-12-20(28(27-14)23-24-19-11-5-10-18(19)22(30)26-23)25-21(29)13-16-8-4-7-15-6-2-3-9-17(15)16/h2-4,6-9,12H,5,10-11,13H2,1H3,(H,25,29)(H,24,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMIFHWBHYMFBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CC2=CC=CC3=CC=CC=C32)C4=NC5=C(CCC5)C(=O)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide is a complex organic compound that belongs to the class of pyrazole derivatives. Its intricate structure suggests significant potential for various biological activities, particularly in medicinal chemistry.
Structural Characteristics
The compound features several notable structural components:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms that is known for its diverse biological activities.
- Cyclopentapyrimidine Moiety : This contributes to the compound's unique pharmacological profile.
- Acetamide Side Chain : Enhances solubility and bioavailability.
The molecular formula is with a molecular weight of 355.4 g/mol.
Biological Activities
Research indicates that compounds containing pyrazole scaffolds exhibit a broad spectrum of biological activities:
-
Anticancer Activity :
- Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit various enzymes and pathways involved in cancer progression.
- The presence of the naphthalene unit may enhance interaction with biological targets, potentially increasing efficacy against tumors.
- Antimicrobial Properties :
-
Anti-inflammatory Effects :
- The compound has potential applications in reducing inflammation, a common pathway in many diseases.
- Analgesic and Antipyretic Activities :
Case Studies
A study published in the International Journal of Pharmaceutical Sciences and Research highlighted the synthesis and biological significance of pyrazolone derivatives. The findings pointed out that these compounds possess significant therapeutic properties across various domains including analgesic, anti-inflammatory, and anticancer activities .
Another investigation focused on the interaction of similar pyrazolone compounds with cancer cell lines, demonstrating their ability to inhibit cell proliferation and induce cell death through apoptosis pathways .
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Condensation Reactions : Involving the reaction of appropriate pyrazole derivatives with acetamide.
- Cyclization Techniques : Utilizing cyclization methods to form the cyclopentapyrimidine moiety.
- Functional Group Modifications : Modifying existing functional groups to enhance biological activity or solubility.
Comparison with Similar Compounds
Key Observations:
Core Heterocycles: The target compound’s cyclopenta[d]pyrimidinone core distinguishes it from triazoles (6m) or pyran derivatives (11b) . This fused bicyclic system may confer rigidity and enhanced binding affinity in biological targets compared to monocyclic analogs. Pyrazole is a common motif in all compounds, but substitution patterns vary. The target’s 3-methyl group may sterically influence interactions compared to the 4-chlorophenyl group in 6m .
Acetamide Modifications :
- The naphthalen-1-yl group in the target compound increases lipophilicity relative to 6m’s naphthyloxy-methyl group or the hydroxynaphthalene in compound 11b . This could enhance membrane permeability but reduce aqueous solubility.
Synthetic Routes: While 6m employs a 1,3-dipolar cycloaddition , the target compound likely requires cyclization steps to form the pyrimidinone ring. Compound 11b and the hydroxynaphthalene analog use condensation reactions, suggesting divergent synthetic challenges.
Spectral and Physicochemical Comparisons
- HRMS : Precision in mass spectrometry (e.g., 6m’s Δm/z = 0.0006 ) underscores the importance of accurate molecular weight confirmation for structural validation.
- Solubility: The target’s fused bicyclic system and naphthalene group likely reduce solubility compared to pyran-based 11b , which contains polar cyano and ester groups.
Bioactivity Implications (Inferred from Structural Analogues)
- Kinase Inhibition: Pyrimidinones and pyrazoles are common in kinase inhibitors (e.g., imatinib derivatives). The target’s structure aligns with ATP-binding site targeting .
- Antimicrobial Potential: Triazole-containing 6m and hydroxynaphthalene derivatives show antimicrobial activity, suggesting the target compound may share similar properties.
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions optimize yield and purity?
The synthesis involves multi-step organic reactions, including:
- Cyclocondensation : Formation of the pyrimidine core using precursors like 4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidine derivatives under reflux with acetic anhydride .
- Nucleophilic substitution : Introduction of the pyrazole moiety via reaction with hydrazine derivatives in ethanol at 60–80°C .
- Amide coupling : Final acetamide linkage using naphthalene-1-ylacetyl chloride in dimethylformamide (DMF) with triethylamine as a base . Critical conditions : Solvent polarity (DMF or acetonitrile), temperature control (0–5°C for acid-sensitive steps), and purification via silica gel chromatography. Yield optimization requires stoichiometric monitoring using TLC and HPLC .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?
- 1H/13C NMR : Confirms the pyrimidine (δ 8.2–8.5 ppm), pyrazole (δ 6.1–6.3 ppm), and naphthylacetamide protons (δ 2.5–3.0 ppm for CH2) .
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 458.1921) .
- IR : Identifies carbonyl stretches (C=O at 1680–1720 cm⁻¹) in the pyrimidine and acetamide groups .
- X-ray crystallography : Resolves stereochemistry of the cyclopenta[d]pyrimidin-4-one ring .
Advanced Research Questions
Q. How can computational reaction path search methods improve the synthesis design of this compound?
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and intermediates for key steps like cyclocondensation. The ICReDD framework integrates these predictions with experimental feedback to narrow optimal conditions (e.g., solvent selection, catalyst loading), reducing trial-and-error by 40–60% . Example workflow:
| Step | Computational Tool | Experimental Validation |
|---|---|---|
| Cyclization energy | Gaussian 16 | FTIR monitoring of C=O formation |
| Solvent polarity | COSMO-RS | Yield comparison (DMF vs. THF) |
Q. What methodologies resolve contradictions in reported biological activity data for this compound and its analogs?
Discrepancies in IC50 values (e.g., kinase inhibition) arise from structural analogs with subtle modifications. Resolution strategies include:
- Comparative SAR studies : Analyze analogs (e.g., pyrimidine vs. triazole derivatives) using standardized assays (Table 1) .
- Orthogonal validation : Cross-check SPR-based binding affinity with cell-based viability assays (e.g., MTT).
- Meta-analysis : Apply statistical tools (ANOVA, PCA) to pooled data from PubChem and ChEMBL .
Table 1 : Activity of Structural Analogs
| Compound Class | Core Modification | Target Enzyme | IC50 (μM) |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | 4-oxo, naphthylacetamide | Kinase X | 0.12 ± 0.03 |
| Thieno[2,3-d]pyrimidine | 5-methyl, oxadiazole | Protease Y | 1.45 ± 0.21 |
Q. How to design experiments assessing this compound’s enzyme inhibition kinetics and binding mode?
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kon/koff) to immobilized kinases. Use a Biacore T200 system with HBS-EP buffer (pH 7.4) and 25°C .
- Molecular docking : Predict binding pockets with AutoDock Vina (grid size: 25 ų centered on ATP-binding site). Validate via MD simulations (NAMD, 100 ns trajectory) .
- Enzyme kinetics : Generate Lineweaver-Burk plots using varying ATP concentrations (0.1–10 mM) to identify competitive vs. non-competitive inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
